Cas no 74701-47-6 (2-Ethyl-6-isopropylpyridine)

2-Ethyl-6-isopropylpyridine 化学的及び物理的性質
名前と識別子
-
- 2-Ethyl-6-isopropylpyridine
- 2-ethyl-6-propan-2-ylpyridine
- 6-ethyl-2-(methylethyl)pyridine
- FBJCTMMJWADBLG-UHFFFAOYSA-N
- A838200
- DTXSID30225688
- 74701-47-6
- 2-ethyl-6-isopropyl-pyridine
- SCHEMBL1581851
- 2-Ethyl-6-isopropyl pyridine
- GS2393
- FT-0641534
- DB-055899
- DTXCID60148179
-
- MDL: MFCD00061085
- インチ: InChI=1S/C10H15N/c1-4-9-6-5-7-10(11-9)8(2)3/h5-8H,4H2,1-3H3
- InChIKey: FBJCTMMJWADBLG-UHFFFAOYSA-N
- ほほえんだ: CCC1=NC(=CC=C1)C(C)C
計算された属性
- せいみつぶんしりょう: 149.12000
- どういたいしつりょう: 149.120449483g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 109
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 3
- 疎水性パラメータ計算基準値(XlogP): 2.8
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 12.9Ų
じっけんとくせい
- 色と性状: 流体。
- 密度みつど: 0.901
- ふってん: 188.2°C at 760 mmHg
- フラッシュポイント: 60.4°C
- 屈折率: 1.492
- PSA: 12.89000
- LogP: 2.76740
- ようかいせい: まだ確定していません。
2-Ethyl-6-isopropylpyridine セキュリティ情報
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36/37/39
- リスク用語:R36/37/38
2-Ethyl-6-isopropylpyridine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Ethyl-6-isopropylpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B20398-25g |
2-Ethyl-6-isopropylpyridine, 97% |
74701-47-6 | 97% | 25g |
¥6906.00 | 2023-02-09 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B20398-5g |
2-Ethyl-6-isopropylpyridine, 97% |
74701-47-6 | 97% | 5g |
¥1709.00 | 2023-02-09 | |
abcr | AB126328-5 g |
2-Ethyl-6-isopropylpyridine, 97%; . |
74701-47-6 | 97% | 5g |
€73.00 | 2022-06-12 | |
abcr | AB126328-25 g |
2-Ethyl-6-isopropylpyridine, 97%; . |
74701-47-6 | 97% | 25g |
€240.00 | 2022-06-12 |
2-Ethyl-6-isopropylpyridine 関連文献
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
2-Ethyl-6-isopropylpyridineに関する追加情報
Professional Introduction to 2-Ethyl-6-isopropylpyridine (CAS No. 74701-47-6)
2-Ethyl-6-isopropylpyridine, a compound with the chemical formula C11H17N, is a significant molecule in the realm of organic chemistry and pharmaceutical research. This compound, identified by its unique CAS number 74701-47-6, has garnered attention due to its versatile applications and structural properties. The presence of both ethyl and isopropyl substituents on the pyridine ring imparts distinct chemical characteristics that make it a valuable intermediate in synthesizing various pharmacologically active agents.
The compound's structure, featuring a six-membered heterocyclic ring with nitrogen, allows for a wide range of interactions with biological targets. This makes 2-Ethyl-6-isopropylpyridine a promising candidate for drug development, particularly in the treatment of neurological and cardiovascular disorders. Recent studies have highlighted its potential in modulating enzyme activity and receptor binding, which are crucial mechanisms in drug action.
In the context of modern pharmaceutical research, 2-Ethyl-6-isopropylpyridine has been explored for its role in developing novel therapeutic agents. Its ability to serve as a scaffold for further chemical modifications has opened up new avenues in medicinal chemistry. Researchers have leveraged its structural framework to create derivatives with enhanced pharmacological properties, such as improved solubility and bioavailability.
One of the most intriguing aspects of this compound is its reactivity and stability under various conditions. The ethyl and isopropyl groups contribute to its overall stability while also providing sites for functionalization. This balance has made it a preferred choice for synthetic chemists working on complex molecular architectures. The compound's compatibility with various reaction conditions, including catalytic hydrogenation and nucleophilic substitution, further underscores its versatility.
The applications of 2-Ethyl-6-isopropylpyridine extend beyond pharmaceuticals into other areas such as agrochemicals and specialty chemicals. Its unique chemical profile makes it suitable for synthesizing intermediates that are used in the production of pesticides and other industrial chemicals. This broad utility underscores the importance of having a robust understanding of its properties and reactivity.
Recent advancements in computational chemistry have also shed new light on the potential of 2-Ethyl-6-isopropylpyridine. Molecular modeling studies have revealed insights into how this compound interacts with biological targets at the atomic level. These insights have been instrumental in guiding the design of more effective drugs by predicting how structural modifications will affect biological activity.
The synthesis of 2-Ethyl-6-isopropylpyridine involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the formation of the pyridine ring followed by the introduction of the ethyl and isopropyl groups. Advanced synthetic techniques, such as cross-coupling reactions and transition metal catalysis, have been employed to achieve high yields and purity levels.
In conclusion, 2-Ethyl-6-isopropylpyridine (CAS No. 74701-47-6) is a multifaceted compound with significant potential in pharmaceuticals and beyond. Its unique structure and reactivity make it an invaluable tool for researchers seeking to develop new drugs and materials. As our understanding of its properties continues to grow, so too will its applications in various scientific disciplines.
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